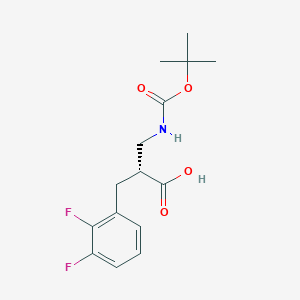
Boc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps. One common route includes the following steps:
Preparation of 2,3-difluorobenzyl alcohol: This can be achieved by the reduction of 2,3-difluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2,3-difluorobenzyl bromide: The alcohol is then converted to the bromide using phosphorus tribromide (PBr3) in toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further functionalized or used in peptide synthesis.
Aplicaciones Científicas De Investigación
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance binding affinity and specificity to target proteins, while the amino acid backbone allows for incorporation into peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorobenzyl Alcohol: A precursor in the synthesis of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid.
2,3-Difluorobenzyl Bromide: Another intermediate used in the synthesis.
Uniqueness
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the difluorobenzyl moiety. This combination allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C15H19F2NO4 |
|---|---|
Peso molecular |
315.31 g/mol |
Nombre IUPAC |
(2R)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Clave InChI |
SYBNWACGAPAHGD-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















